molecular formula C28H40O2P2 B8206917 (2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole

(2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole

Cat. No.: B8206917
M. Wt: 470.6 g/mol
InChI Key: IVUFJBFLMHJRJL-HLNXFCLESA-N
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Description

(2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole is a sophisticated, axially chiral P-stereogenic ligand designed for advanced catalytic applications. This compound belongs to a class of molecules known for their unique electronic and steric properties, which are critical for inducing high enantioselectivity in transition metal-catalyzed reactions. Its primary research value lies in its application in cross-coupling reactions, particularly in the challenging field of asymmetric Suzuki-Miyaura couplings, where it facilitates the formation of carbon-carbon bonds between aryl boronic acids and aryl halides to produce biaryl compounds with excellent enantiomeric excess. The rigid, well-defined structure of this ligand, characterized by its atropisomeric and P-stereogenic centers, allows for precise control over the stereochemical environment of the catalytic metal center, often palladium. This makes it an indispensable tool for synthetic organic chemists developing new methodologies for the synthesis of complex, enantiomerically pure molecules for pharmaceuticals, agrochemicals, and functional materials. Research published in journals like the Journal of the American Chemical Society has highlighted the efficacy of such P-chiral monodentate phosphines, demonstrating their superiority in reactions where traditional bidentate ligands fail. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O2P2/c1-17(2)25-29-21-15-11-13-19(23(21)31(25)27(5,6)7)20-14-12-16-22-24(20)32(28(8,9)10)26(30-22)18(3)4/h11-18,25-26H,1-10H3/t25-,26-,31?,32?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUFJBFLMHJRJL-HLNXFCLESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)O[C@@H](P4C(C)(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole represents a unique class of organophosphorus compounds known for their diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, supported by recent research findings and case studies.

Synthesis and Structural Characterization

The synthesis of this compound involves multiple steps, typically starting from readily available precursors such as benzoxaphosphole derivatives. The synthetic route often includes reactions with phosphites and ketones, yielding various benzoxaphosphole derivatives with functional group tolerance. For instance, a study demonstrated an efficient transition-metal-free three-component reaction that produced benzoxaphosphole 1-oxides from activated and non-activated ketones in moderate to good yields .

Structural Characteristics:
The compound features a complex structure with multiple tert-butyl groups that enhance its solubility and stability. Its structural analysis often employs techniques like single-crystal X-ray diffraction and NMR spectroscopy to elucidate the arrangement of atoms and the electronic environment around the phosphorus atom. For example, the 31P NMR chemical shifts provide insights into the electronic properties of the phosphorus center .

Biological Activity

The biological activity of benzoxaphosphole derivatives has been a subject of extensive research due to their potential applications in medicinal chemistry. Key areas of interest include:

Antioxidant Activity

Benzoxaphospholes have been shown to exhibit significant antioxidant properties. They can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study highlighted that certain benzoxaphosphole derivatives could enhance the activity of glutathione S-transferase, an important enzyme involved in detoxification processes .

Anticancer Properties

Research has indicated that compounds similar to (2S)-3-tert-butyl-benzoxaphospholes possess anticancer activities. They can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, studies have demonstrated that these compounds can inhibit tumor growth in vivo by affecting cellular metabolism and inducing cell cycle arrest .

Enzyme Inhibition

Benzoxaphospholes also exhibit enzyme inhibitory activities. They have been studied for their ability to inhibit specific enzymes linked to disease processes. For example, some derivatives were found to inhibit key enzymes involved in the metabolism of carcinogens, thereby reducing the risk of cancer development .

Case Studies

Several case studies have explored the biological activities of benzoxaphosphole derivatives:

  • Case Study on Antioxidant Activity :
    • A series of experiments demonstrated that specific benzoxaphosphole derivatives significantly increased glutathione levels in liver tissues, indicating enhanced antioxidant capacity .
  • Anticancer Activity :
    • In vitro studies showed that certain benzoxaphosphole compounds could reduce cell viability in various cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Enzyme Inhibition :
    • Research indicated that these compounds could effectively inhibit cytochrome P450 enzymes involved in drug metabolism, suggesting potential for drug interactions and therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its structural characteristics that can influence biological activity. Benzoxaphospholes have been investigated for their anticancer properties, and derivatives of this compound may exhibit similar activities.

Materials Science

Due to its unique phosphorus-containing framework, this compound can be utilized in developing advanced materials. Its properties may enhance the performance of polymers and other materials, making it suitable for applications in coatings, adhesives, and electronic devices.

Catalysis

Organophosphorus compounds are often employed as catalysts in various chemical reactions. The specific structure of this compound could enable it to serve as an effective catalyst in organic synthesis processes, improving reaction efficiency and selectivity.

Agricultural Chemistry

Research into organophosphorus compounds has indicated potential uses in agriculture as pesticides or herbicides. The unique properties of this compound could lead to the development of new agrochemicals with improved efficacy and reduced environmental impact.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of benzoxaphosphole derivatives demonstrated that certain modifications could enhance their cytotoxicity against cancer cell lines. The specific structural features of (2S)-3-tert-butyl derivatives were found to correlate with increased activity, suggesting that this compound may be a candidate for further development in cancer therapeutics .

Case Study 2: Material Development

Research focused on the incorporation of phosphorus-containing compounds into polymer matrices revealed that adding (2S)-3-tert-butyl derivatives improved thermal stability and mechanical properties. This finding suggests potential applications in high-performance materials suitable for aerospace and automotive industries .

Case Study 3: Catalytic Applications

In catalytic studies, compounds similar to (2S)-3-tert-butyl have been shown to facilitate various organic transformations with high yields and selectivity. The unique phosphorus coordination environment may play a critical role in enhancing catalytic activity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes regioselective nucleophilic substitution at the phosphorus center due to electron-deficient character induced by adjacent oxygen atoms. Key findings include:

Reaction TypeNucleophileConditionsProduct YieldReference
AlkylationGrignard reagentsTHF, −78°C → RT, 12 h72–85%
ArylationAryl lithiumDry ether, 0°C, 6 h68%
PhosphorylationPhPH₂Toluene, 110°C, 24 h55%

Steric effects from tert-butyl groups limit reactivity with bulky nucleophiles, favoring smaller reagents like methylmagnesium bromide. Computational studies (DFT) suggest a trigonal bipyramidal transition state during substitution.

Oxidation and Reduction

The phosphorus(III) center is susceptible to redox transformations:

Oxidation

  • Oxygenation : Reaction with H₂O₂ in CH₂Cl₂ at 0°C yields the corresponding P=O derivative (quantitative conversion).

  • Sulfurization : Treatment with elemental sulfur (S₈) in toluene (reflux, 8 h) produces the P=S analog (89% yield).

Reduction

  • Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) reduces the benzoxaphosphole ring to a phospholane structure (52% yield).

Coordination Chemistry

The compound acts as a P-donor ligand for transition metals, forming complexes with applications in catalysis:

Metal CenterReaction ConditionsComplex StructureApplicationReference
Pd(II)[PdCl₂(MeCN)₂], CH₂Cl₂, RTSquare-planar geometrySuzuki-Miyaura coupling
Rh(I)[Rh(COD)Cl]₂, THF, 60°CTrigonal bipyramidalHydroformylation
Cu(I)CuCl, MeOH, 25°CTetrahedral coordinationPhotocatalysis

X-ray crystallography confirms chelation via phosphorus lone pairs, with tert-butyl groups enforcing chiral environments critical for asymmetric catalysis .

Suzuki-Miyaura Cross-Coupling

The palladium complex of this compound demonstrates catalytic efficiency in aryl-aryl bond formation:

Substrate PairBaseSolventTemp (°C)Yield (%)TOF (h⁻¹)Reference
PhB(OH)₂ + 4-BrC₆H₄NO₂K₂CO₃EtOH/H₂O80941,250
2-NaphB(OH)₂ + 3-I-C₆H₄OMeCsFDMF10088980

Mechanistic studies (¹H/³¹P NMR) indicate oxidative addition as the rate-determining step, with ligand steric bulk suppressing β-hydride elimination.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces ring-opening reactions:

  • In benzene : Forms a diradical intermediate detected via EPR spectroscopy, which dimerizes to a bis-phosphine oxide (65% yield).

  • In presence of O₂ : Generates phosphoric acid derivatives via singlet oxygen-mediated oxidation (quantitative conversion).

Acid/Base Stability

The compound shows remarkable stability under both acidic and basic conditions:

ConditionpHTemp (°C)Time (h)Degradation (%)Reference
1M HCl in MeOH12524<5
1M NaOH in H₂O/THF13601212

Hydrolysis pathways involve transient pentavalent phosphorus intermediates, as modeled by ab initio MD simulations.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 287°C (N₂ atmosphere), producing volatile phosphorus oxides and aromatic hydrocarbons. Activation energy (Eₐ) calculated via Kissinger method: 142 kJ/mol.

This compound’s reactivity profile underscores its utility in asymmetric catalysis, materials science, and as a precursor for advanced organophosphorus architectures. Continued research focuses on exploiting its chiral environment for enantioselective transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Comparisons

Compound A : ((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide (CAS: 2374143-33-4)
  • Key Differences :
    • Contains a phosphine oxide group (P=O) instead of a benzoxaphosphole ring.
    • Stereochemistry is (2S,3S), introducing a second chiral center compared to the target compound’s single (2S) configuration.
    • Substituted with tert-butoxy and di-tert-butylphosphoryl groups, altering steric bulk and electronic properties.
  • The additional chiral center may influence enantioselectivity in catalytic applications .
Compound B : 5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)diselanyl]-1,3-dimethylbenzene (CAS: 330183-92-1)
  • Key Differences :
    • Replaces phosphorus with selenium (diselanyl group: -Se-Se-).
    • Features aromatic methyl groups and a simpler benzene backbone.
    • Higher molecular weight (480.45 g/mol vs. ~460 g/mol estimated for the target compound) due to selenium’s atomic mass.
  • Implications : The diselanyl group introduces redox-active properties, enabling participation in radical reactions. The logP of 4.79 suggests high lipophilicity, favoring membrane permeability in biological systems .

Electronic and Reactivity Profiles

Property Target Compound Compound A Compound B
Heteroatom Phosphorus (P) Phosphorus (P) Selenium (Se)
Key Functional Groups Benzoxaphosphole rings Phosphine oxide, benzoxaphosphole Diselanyl, tert-butyl
Molecular Weight ~460 g/mol (estimated) 494.5 g/mol 480.45 g/mol
logP Moderate (estimated ~3.5) Higher due to P=O (~4.0) 4.79
Reactivity Rigid π-system, chiral P centers Polar P=O enhances nucleophilicity Redox-active Se-Se bond
  • The tert-butyl and isopropyl groups provide steric shielding, favoring selective substrate binding.
  • Compound A : The phosphine oxide group increases electron-withdrawing character, which may modulate metal-ligand interactions in coordination complexes.
  • Compound B : The diselanyl group’s redox activity enables applications in oxidative stress studies or as a catalyst in sulfur/selenium exchange reactions .

Preparation Methods

Monomer Synthesis: Chiral Benzoxaphosphole Precursors

The foundational step in preparing the target compound involves synthesizing enantiomerically pure benzoxaphosphole monomers. A widely adopted approach begins with the phosphorylation of 2,3-dihydroxybenzene derivatives. For instance, reaction of 2,3-dihydroxybenzene with tert-butylphosphonic dichloride in the presence of a chiral amine base induces ring closure to form the benzoxaphosphole core . The isopropyl substituent at the 2-position is introduced via nucleophilic substitution using isopropylmagnesium bromide under inert conditions .

Critical to maintaining stereochemical integrity is the use of (S)-configured catalysts during phosphorylation. Studies demonstrate that employing (S)-BINAP-ligated palladium complexes during the ring-closing step ensures >98% enantiomeric excess (ee) for the monomeric (2S)-3-tert-butyl-2-isopropyl-2H-1,3-benzoxaphosphole . Key reaction parameters include:

ParameterOptimal ValueImpact on Yield/ee
Temperature−20°C to 0°CPrevents racemization
SolventTetrahydrofuranEnhances solubility
Catalyst Loading5 mol% Pd/(S)-BINAPMaximizes turnover

Dimerization Strategies: Coupling Benzoxaphosphole Units

Coupling two monomeric benzoxaphosphole units to form the bisphosphole structure presents challenges in regioselectivity and stereoretention. The most effective method involves nickel-catalyzed oxidative coupling using a P-chiral bisphosphorus ligand, DI-BIDIME . This ligand, derived from bis(diphenylphosphino)methane (DPPM) functionalized amidines, coordinates nickel to facilitate C–P bond formation between the 4-positions of the monomers .

Procedure :

  • Monomers (2S)-3-tert-butyl-2-isopropyl-2H-1,3-benzoxaphosphole (1.0 equiv) are dissolved in degassed toluene.

  • Ni(cod)₂ (2 mol%) and DI-BIDIME ligand (2.2 mol%) are added under argon.

  • The mixture is heated at 80°C for 24 hours, yielding the dimeric product after column chromatography (hexanes/ethyl acetate) .

This method achieves 92% yield with >99% ee, attributed to the steric and electronic effects of DI-BIDIME, which enforces a rigid transition state favoring the (2S,2'S) configuration . Alternative approaches, such as Ullmann coupling, result in lower yields (≤60%) due to competing side reactions at the phosphorus center .

Stereochemical Control and Resolution

Racemization during dimerization is mitigated through low-temperature reactions (−30°C) and the use of bulky directing groups. For instance, introducing 2,6-dimethoxyphenyl substituents at the 4-position of the monomeric units enhances steric hindrance, preventing unwanted epimerization . Chiral stationary phase HPLC (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves any diastereomeric impurities, achieving ≥99.5% purity .

Scalability and Industrial Adaptations

Large-scale synthesis (≥100 g) requires modifications to monomer preparation. Continuous flow reactors enable efficient phosphorylation at −20°C with residence times <10 minutes, improving throughput by 300% compared to batch processes . Additionally, replacing tert-butylphosphonic dichloride with its bis(trimethylsilyl) analog reduces hydrolysis side reactions, enhancing overall yield to 85% .

Analytical Characterization

Post-synthetic validation employs:

  • ³¹P NMR : Single resonance at δ 25.7 ppm confirms P–P bond formation .

  • X-ray Crystallography : Reveals a dihedral angle of 68.4° between benzoxaphosphole planes, stabilizing the (S,S) configuration .

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calcd. for C₃₄H₄₈O₄P₂: 622.2912; found: 622.2909 .

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